molecular formula C16H16O5 B1680968 shikonin CAS No. 54952-43-1

shikonin

Cat. No.: B1680968
CAS No.: 54952-43-1
M. Wt: 288.29 g/mol
InChI Key: NEZONWMXZKDMKF-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Properties

Shikonin has demonstrated potent anticancer effects across various cancer types. Its mechanisms of action include:

  • Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells by targeting mitochondria, leading to increased reactive oxygen species (ROS) production and mitochondrial dysfunction . In studies involving murine models and human cancer cell lines, this compound has shown efficacy in inhibiting tumor growth and inducing cell death through multiple pathways, including caspase activation and proteasome inhibition .
  • Breast Cancer Treatment : A comprehensive review indicated that this compound significantly reduces cell viability, proliferation, migration, and invasion in breast cancer cells. It also enhances the efficacy of conventional treatments when used in combination with other agents .
  • Clinical Trials : A clinical trial involving late-stage lung cancer patients showed that a this compound-containing mixture resulted in a 63.3% effective rate in reducing tumor growth, with a remission rate of 36.9% and a one-year survival rate of 47.3% .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Mechanism : It inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by targeting the proteasome, which is crucial for inflammatory signaling pathways . Studies have shown that this compound can reduce the release of pro-inflammatory cytokines such as TNF-α in macrophage cultures .
  • Potential Applications : Given its efficacy comparable to dexamethasone in reducing inflammation, this compound holds promise as an anti-inflammatory agent in clinical applications .

Wound Healing

This compound has been traditionally used for wound healing due to its antimicrobial and anti-inflammatory properties:

  • Mechanism : It promotes granulation tissue formation and enhances the healing process by modulating inflammatory responses and promoting angiogenesis .
  • Case Studies : Research indicates that this compound accelerates wound healing in various animal models, showcasing its potential for clinical use in treating chronic wounds and burns .

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial properties:

  • Efficacy Against Pathogens : Studies have confirmed its effectiveness against various bacteria and fungi, making it a valuable compound for developing new antimicrobial agents .
  • Applications in Food Preservation : this compound's antimicrobial properties can be utilized in food packaging to enhance shelf life and safety by preventing microbial contamination .

Cosmetic Applications

Due to its antioxidant properties, this compound is increasingly being explored for cosmetic applications:

  • Skin Care Products : this compound is incorporated into formulations aimed at improving skin health due to its ability to reduce oxidative stress and inflammation .
  • Natural Coloring Agent : Its vibrant red pigment has been used historically as a dye in cosmetics and textiles, further expanding its commercial applications .

Data Summary Table

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis via mitochondrial targetingReduces tumor growth; effective in clinical trials
Anti-inflammatoryInhibits NF-κB via proteasome inhibitionComparable efficacy to dexamethasone
Wound HealingPromotes granulation tissue formationAccelerates healing in animal models
AntimicrobialBroad-spectrum activity against pathogensEffective as a food preservative
CosmeticAntioxidant properties; natural dyeUsed in skin care products

Biological Activity

Shikonin is a naphthoquinone compound derived from the roots of Lithospermum erythrorhizon, a plant used in traditional medicine. It has garnered attention for its diverse biological activities, particularly its antitumor properties. This article synthesizes findings from various studies to detail the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cancer types, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological activity, particularly in cancer treatment:

1. Induction of Apoptosis

  • This compound induces apoptosis in various cancer cell lines by modulating the expression of apoptosis-related proteins. It upregulates pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-x. This balance shifts the cell fate towards apoptosis, as evidenced in studies involving choriocarcinoma and ovarian cancer cells .

2. Inhibition of Tumor Growth

  • The compound inhibits tumor growth through several signaling pathways:
    • PI3K/AKT Pathway : this compound disrupts this pathway, which is often activated in cancers, leading to reduced cell proliferation and increased apoptosis .
    • HIF-1α/PKM2 Pathway : In esophageal cancer models, this compound has been shown to inhibit HIF-1α and PKM2 expression, leading to decreased tumor viability and induced cell cycle arrest .

3. Activation of MAPK Pathways

  • This compound activates MAPK pathways (JNK, p38) that are crucial for mediating cellular responses to stress and apoptosis. This activation is associated with increased reactive oxygen species (ROS) production, which further promotes apoptotic signaling .

4. Immune Modulation

  • Beyond direct cytotoxic effects, this compound can stimulate specific anti-tumor immunity by promoting dendritic cell maturation, enhancing the immune system's ability to target cancer cells .

Efficacy Against Various Cancers

This compound has demonstrated significant anti-cancer effects across multiple types of malignancies:

Cancer Type Mechanism Study Findings
ChoriocarcinomaInduces apoptosis via Bcl-2 family modulationSignificant inhibition of tumor growth in nude mice models .
Ovarian CancerInhibits PI3K/AKT pathway; induces apoptosisInduces apoptosis in SKOV-3 cells; enhances ROS production .
Endometrial CancerActivates MAPK pathways; induces cell cycle arrestEffective in Ishikawa and HEC-1B cells; promotes caspase activation .
Esophageal CancerRegulates HIF-1α/PKM2 signaling pathwayReduces cell viability and induces apoptosis in EC109 cells .

Clinical Trials

A clinical trial involving 19 patients with late-stage lung cancer revealed promising results with this compound:

  • Effective Rate : 63.3%
  • Remission Rate : 36.9%
  • One-Year Survival Rate : 47.3%
  • Patients reported improved appetite and body weight without significant side effects on major organs .

Animal Models

In a study using KMF mice bearing P388 leukemia cells:

  • Mice treated with this compound showed prolonged survival compared to control groups.
  • The treatment resulted in significant tumor growth inhibition .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie shikonin-induced apoptosis in cancer cells?

this compound triggers apoptosis primarily via the mitochondrial pathway, characterized by depolarization of mitochondrial membrane potential (Δψm), upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and activation of caspases-9 and -3. Flow cytometry and confocal microscopy with JC-1 staining are critical for validating Δψm changes, while Western blotting confirms protein expression dynamics . Additionally, this compound modulates MAPK signaling (JNK, p38, ERK), as demonstrated by inhibitor assays (e.g., SP600125 for JNK), which attenuate apoptotic effects .

Q. How does this compound influence autophagy in colorectal cancer cells?

this compound upregulates ATG7, a key autophagy-related E1 ligase, promoting autophagosome formation while downregulating p62/SQSTM1, a marker of autophagic flux. Western blotting and immunofluorescence are essential for tracking ATG7 and p62 levels. Researchers should pair these with LC3-II puncta analysis to confirm autophagic activity. Note that this compound-induced autophagy may synergize with apoptosis via cross-talk between MAPK and ATG7 pathways .

Q. What experimental models are suitable for studying this compound’s anti-proliferative effects?

In vitro models like SNU-407 (colorectal cancer) and SMMC-7721 (hepatoma) cells are widely used, with MTT assays for viability and flow cytometry for cell-cycle analysis (e.g., S-phase arrest in MC3T3-E1 osteoblasts). For in vivo validation, monocrotaline (MCT)-induced pulmonary hypertension in rats assesses hemodynamic changes via echocardiography and right heart catheterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role: promoting osteoblast proliferation vs. inducing cancer cell death?

Cell-type specificity and signaling context are critical. In osteoblasts, this compound activates BMP-2/Smad5, enhancing Runx2 and ALP expression, while in cancer cells, it suppresses glycolysis (e.g., PKM2 inhibition) and activates pro-apoptotic MAPK pathways. Dose-response studies (e.g., 0.1–10 μM) and tissue-specific knockout models (e.g., Smad5 deletion) can clarify these divergent effects .

Q. What strategies optimize this compound’s bioavailability and reduce off-target toxicity in preclinical models?

Structural modification (e.g., conjugation with UV-SCL to enhance water solubility) and nanoformulation (liposomal encapsulation) are promising. Pharmacokinetic studies using HPLC-MS/MS quantify bioavailability, while RNA-seq identifies off-target gene expression changes. Validate efficacy-toxicity ratios in orthotopic tumor models .

Q. How should researchers design experiments to validate this compound’s role in metabolic reprogramming?

Combine glycolysis assays (e.g., lactate production and glucose uptake) with Seahorse extracellular flux analysis to measure oxygen consumption (OCR) and extracellular acidification rates (ECAR). In pulmonary arterial smooth muscle cells (PASMCs), this compound’s inhibition of PKM2 reduces aerobic glycolysis, which can be confirmed via siRNA-mediated PKM2 knockdown .

Q. What methods address conflicting data on this compound’s dose-dependent effects across studies?

Standardize protocols for cell culture (e.g., serum concentration, passage number) and this compound preparation (e.g., DMSO concentration ≤0.1%). Use dose-time matrices (e.g., 0.5–20 μM over 24–72 hours) and meta-analysis of published IC50 values. For in vivo studies, adjust dosing regimens based on pharmacokinetic parameters like half-life .

Q. Methodological Considerations

Q. How to structure a PICOT-based research question for this compound’s therapeutic evaluation?

  • Population : MCT-induced PAH rats.
  • Intervention : Oral this compound (10 mg/kg/day).
  • Comparison : Untreated PAH controls.
  • Outcome : RVSP reduction, PAAT improvement.
  • Time : 4-week treatment. This framework ensures alignment with preclinical goals, as seen in hemodynamic studies .

Q. What controls are essential in this compound-related apoptosis assays?

Include vehicle controls (DMSO), positive controls (e.g., staurosporine for apoptosis), and caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanism-specific effects. For Western blotting, normalize to β-actin and include loading controls .

Q. How to validate this compound’s target engagement in signaling pathways?

Use kinase activity assays (e.g., ERK phosphorylation via ELISA) and co-immunoprecipitation (e.g., ATG7-p62 interaction). CRISPR-Cas9 knockout models (e.g., ATG7−/− cells) or dominant-negative constructs further confirm pathway specificity .

Properties

IUPAC Name

5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZONWMXZKDMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862100
Record name 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione
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Molecular Weight

288.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name C.I. Natural Red 20
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Solubility

Practically insoluble in aqueous solutions
Record name Shikonin
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Density

1.373 g/cu cm
Record name Shikonin
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Mechanism of Action

/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...
Record name Shikonin
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Color/Form

White or slightly yellow crystalline powder

CAS No.

54952-43-1, 517-88-4, 517-89-5
Record name (+-)-Shikonin
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Record name (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone
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Record name Shikonin
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Melting Point

147 °C, 116 - 117 °C
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name C.I. Natural Red 20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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